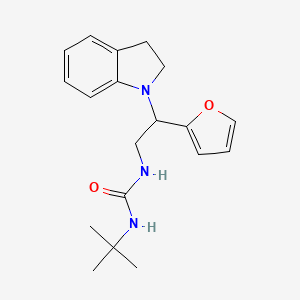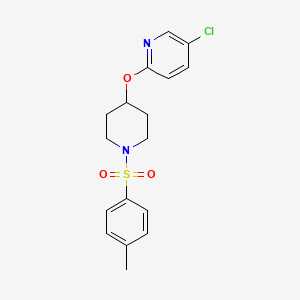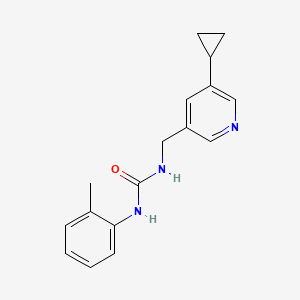
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea
カタログ番号 B2383671
CAS番号:
2034209-12-4
分子量: 281.359
InChIキー: XVEYNLAHXPPTPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the urea class of compounds and is known for its ability to interact with specific proteins and enzymes in the body.
科学的研究の応用
Synthesis and Chemical Properties
- Synthetic Methodologies: A study by Zhang et al. (2019) discussed the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, highlighting a high-yield method crucial for developing small molecule anticancer drugs, which could be related to the structural motifs of the compound (Zhang et al., 2019).
- Molecular Structure and Reactivity: Research by Rao et al. (2010) on unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea elucidated the crystal structure, providing insights into the conformational preferences of such urea derivatives, which could be relevant for understanding the structural behavior of "1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea" (Rao et al., 2010).
Biological Activities and Applications
- Neuropeptide Y5 Receptor Antagonists: Fotsch et al. (2001) described the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, indicating potential therapeutic applications of urea derivatives in treating conditions related to this receptor (Fotsch et al., 2001).
- Aurora Kinase Inhibitors: Defaux et al. (2014) developed (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas as novel Aurora kinase inhibitors, showcasing the potential of urea derivatives in cancer treatment through the inhibition of pathological cell proliferation (Defaux et al., 2014).
特性
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-3-5-16(12)20-17(21)19-10-13-8-15(11-18-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYNLAHXPPTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(o-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(Phenylsulfonyl)-1H-indole
959312-83-5

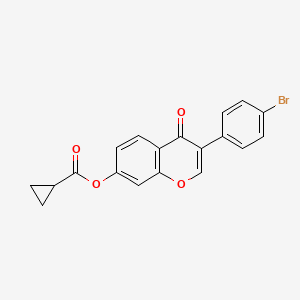


![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)
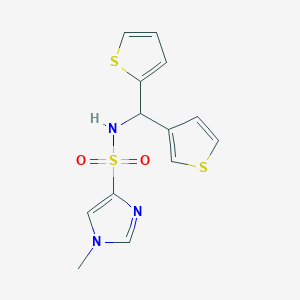
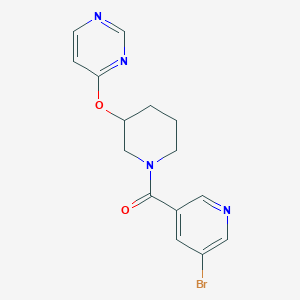
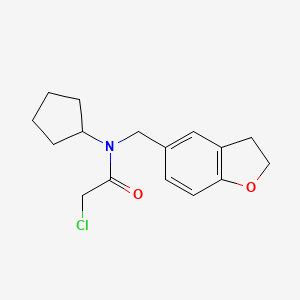
![(4-(morpholinosulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2383601.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2383604.png)
